![molecular formula C9H8Br2O B13860353 2-Bromo-1-[2-(bromomethyl)phenyl]ethanone](/img/structure/B13860353.png)
2-Bromo-1-[2-(bromomethyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-[2-(bromomethyl)phenyl]ethanone is an organic compound with the molecular formula C9H8Br2O. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine atoms at the 2-position and the ethanone group is brominated at the 1-position. This compound is known for its reactivity and is used in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-1-[2-(bromomethyl)phenyl]ethanone can be synthesized through the bromination of acetophenone. The process involves the addition of bromine to acetophenone in the presence of a solvent like ether. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves the bromination of acetophenone using bromine in the presence of a catalyst such as aluminum chloride. The reaction is conducted in a controlled environment to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-[2-(bromomethyl)phenyl]ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized products.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include substituted phenyl ethanones.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or hydrocarbons
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-[2-(bromomethyl)phenyl]ethanone is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Employed in the development of new materials with specific properties.
Biological Studies: Used in the study of enzyme interactions and inhibition mechanisms.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-[2-(bromomethyl)phenyl]ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets include nucleophilic sites on enzymes and other biological molecules, leading to inhibition or modification of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoacetophenone: Similar in structure but lacks the additional bromomethyl group.
Phenacyl Bromide: Another brominated acetophenone derivative with similar reactivity.
Uniqueness
2-Bromo-1-[2-(bromomethyl)phenyl]ethanone is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its dual bromination allows for more diverse chemical transformations compared to its simpler counterparts .
Eigenschaften
Molekularformel |
C9H8Br2O |
|---|---|
Molekulargewicht |
291.97 g/mol |
IUPAC-Name |
2-bromo-1-[2-(bromomethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H8Br2O/c10-5-7-3-1-2-4-8(7)9(12)6-11/h1-4H,5-6H2 |
InChI-Schlüssel |
DWFODDPMKPWCNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CBr)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


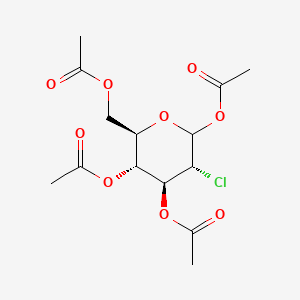
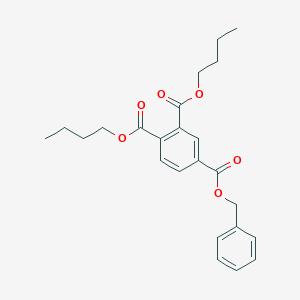
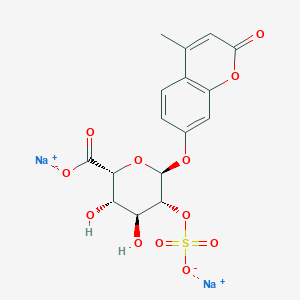
![2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
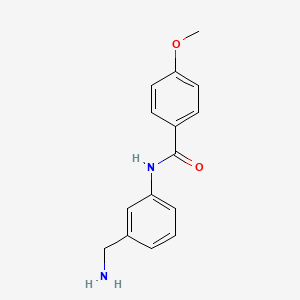
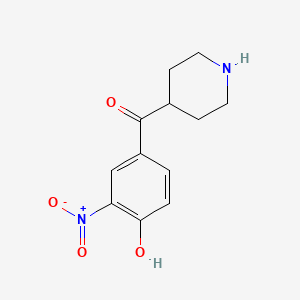
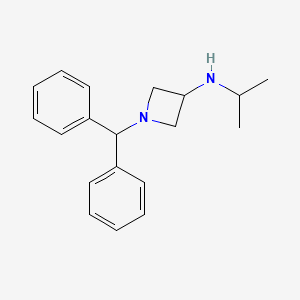

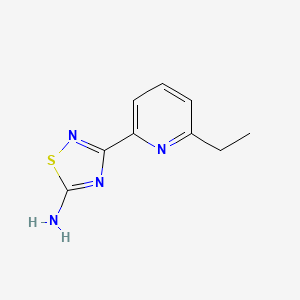
![1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt](/img/structure/B13860337.png)
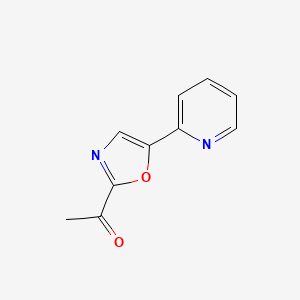
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B13860352.png)
![2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol](/img/structure/B13860357.png)

